molecular formula C7H11NO B14437964 N-(Cyclopent-2-en-1-yl)acetamide CAS No. 78837-78-2

N-(Cyclopent-2-en-1-yl)acetamide

Cat. No.: B14437964
CAS No.: 78837-78-2
M. Wt: 125.17 g/mol
InChI Key: ZXZMWNBIRZSKOC-UHFFFAOYSA-N
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Description

N-(Cyclopent-2-en-1-yl)acetamide is an acetamide derivative featuring a cyclopentenyl group attached to the nitrogen atom of the acetamide backbone. This unsaturated five-membered ring introduces unique steric and electronic properties compared to saturated or aromatic substituents. Acetamides, in general, are versatile scaffolds in medicinal chemistry, often modified to enhance bioavailability, solubility, or target specificity .

Properties

CAS No.

78837-78-2

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-cyclopent-2-en-1-ylacetamide

InChI

InChI=1S/C7H11NO/c1-6(9)8-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3,(H,8,9)

InChI Key

ZXZMWNBIRZSKOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopent-2-en-1-yl)acetamide typically involves the reaction of cyclopent-2-en-1-ylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopent-2-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopent-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • N-Cyclohexylacetamide : Features a saturated six-membered cyclohexyl group, offering greater conformational flexibility but reduced ring strain compared to the cyclopentenyl moiety .
  • N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide : Substituted with fluorophenyl and hydroxy groups, introducing electronegativity and hydrogen-bonding capacity .
  • Quinazoline sulfonyl acetamides (e.g., Compounds 38–40): Complex substituents like methoxyphenyl and sulfonyl groups confer notable anticancer activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Predicted Boiling Point (°C)
N-(Cyclopent-2-en-1-yl)acetamide C₇H₁₁NO 125.17 Cyclopentenyl Likely moderate in organic solvents Not Available
N-Cyclohexylacetamide C₈H₁₅NO 141.21 Cyclohexyl Moderate in water, ethanol Not Reported
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 158.24 Aminohexyl chain High in water, ethanol Not Available
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide C₁₁H₁₄FNO₂ 211.24 Fluorophenyl, hydroxy, isopropyl Low to moderate in water 323.8 (Predicted)

The cyclopentenyl group’s unsaturation may increase reactivity compared to saturated analogs like N-cyclohexylacetamide. The aminohexyl derivative’s solubility is superior due to its polar chain, while fluorophenyl substituents enhance lipophilicity .

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